molecular formula C29H21ClN2O3S2 B15035718 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B15035718
M. Wt: 545.1 g/mol
InChI Key: HWUVFYZYIHISRJ-UHFFFAOYSA-N
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Description

The compound 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, and a thia-diazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde, which undergo various condensation and cyclization reactions. The final step often involves the formation of the thia-diazatetracyclo structure through a series of cyclization and sulfur insertion reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: can be compared with other thia-diazatetracyclo compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its thia-diazatetracyclo structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C29H21ClN2O3S2

Molecular Weight

545.1 g/mol

IUPAC Name

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C29H21ClN2O3S2/c1-35-21-13-11-20(12-14-21)32-28(34)25-23-15-8-17-4-2-3-5-22(17)26(23)37-27(25)31-29(32)36-16-24(33)18-6-9-19(30)10-7-18/h2-7,9-14H,8,15-16H2,1H3

InChI Key

HWUVFYZYIHISRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCC6=CC=CC=C65

Origin of Product

United States

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